molecular formula C15H24N2O2 B2715394 tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate CAS No. 1015068-35-5

tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate

Cat. No.: B2715394
CAS No.: 1015068-35-5
M. Wt: 264.369
InChI Key: RJMUEHMBOAVHHB-UHFFFAOYSA-N
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Description

tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate is a chemical compound with the molecular formula C17H28N2O2 It is known for its unique structure, which includes a carbamate group attached to a phenylpropylamine moiety

Scientific Research Applications

tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating certain medical conditions.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

The synthesis of tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate can be achieved through several synthetic routes. One common method involves the reaction of 2-amino-3-phenylpropylamine with a suitable carbamoylating agent, such as methyl isocyanate, in the presence of a base like triethylamine. The reaction typically occurs under mild conditions, yielding the desired carbamate product .

Industrial production methods often involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions employed .

Mechanism of Action

The mechanism of action of tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and catalysis .

Comparison with Similar Compounds

tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate can be compared with other similar compounds, such as:

  • 1,1-Dimethylethyl (2-amino-3-phenylpropyl)ethylcarbamate
  • 1,1-Dimethylethyl (2-amino-3-phenylpropyl)propylcarbamate
  • 1,1-Dimethylethyl (2-amino-3-phenylpropyl)butylcarbamate

These compounds share a similar core structure but differ in the length and nature of the alkyl group attached to the carbamate moiety. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O2/c1-15(2,3)19-14(18)17(4)11-13(16)10-12-8-6-5-7-9-12/h5-9,13H,10-11,16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJMUEHMBOAVHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC(CC1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1015068-35-5
Record name tert-butyl N-(2-amino-3-phenylpropyl)-N-methylcarbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

NH2NH2 (7 mL, 0.2 mol) was added to a THF/MeOH (100 mL/25 mL) solution of 1,1-dimethylethyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropyl]methylcarbamate (2.7 g, 6.8 mmol) and stirred overnight. After 12 hours, the solution was absorbed onto silica and purified by column chromatography using 5% MeOH in CHCl3 containing 0.5% NH4OH to give the title compound (5.8 mg, 88%) as a white solid: LC-MS (ES) m/z=265 (M+H)+.
Quantity
7 mL
Type
reactant
Reaction Step One
Name
1,1-dimethylethyl[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-phenylpropyl]methylcarbamate
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
THF MeOH
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
88%

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